7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine
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Overview
Description
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b][1,5]benzoxazepines These compounds are characterized by a fused ring system that includes a pyrazole ring and a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3-methyl-1-phenylpyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring.
Pyrazolo[1,5-a]pyrimidine: Known for its antifungal activities.
Uniqueness
7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine is unique due to its specific substitution pattern and the presence of both a pyrazole and benzoxazepine ring
Properties
Molecular Formula |
C17H12ClN3O |
---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
7-chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine |
InChI |
InChI=1S/C17H12ClN3O/c1-11-14-10-19-15-9-12(18)7-8-16(15)22-17(14)21(20-11)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
YQNNMUXUUUOZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=NC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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